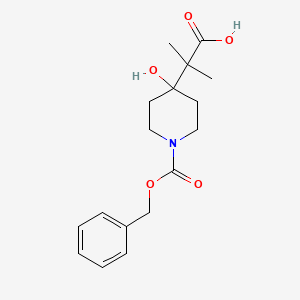
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid
Overview
Description
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyl group, and a carbobenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperidine ring, the introduction of the hydroxyl group, and the protection of the amine group with a carbobenzyloxy group. The reaction conditions often involve the use of strong bases, acids, and various organic solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbobenzyloxy group can be reduced to reveal the free amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbobenzyloxy group will produce the free amine.
Scientific Research Applications
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group can act as a protecting group, allowing the compound to interact selectively with its target. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can be compared with other similar compounds, such as:
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-3-phenylpropionic acid: This compound has a phenyl group instead of a methyl group, which can affect its chemical properties and reactivity.
4-Hydroxypiperidine derivatives: These compounds share the piperidine ring and hydroxyl group but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDTVYRXGOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













